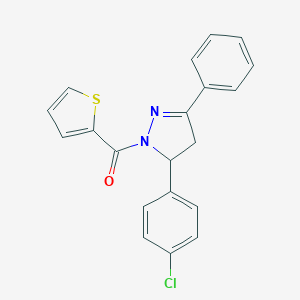![molecular formula C25H12ClNS2 B327324 14-chloro-4,12-dithia-15-azaheptacyclo[14.12.0.02,13.03,11.05,10.019,28.022,27]octacosa-1(16),2(13),3(11),5,7,9,14,17,19(28),20,22,24,26-tridecaene](/img/structure/B327324.png)
14-chloro-4,12-dithia-15-azaheptacyclo[14.12.0.02,13.03,11.05,10.019,28.022,27]octacosa-1(16),2(13),3(11),5,7,9,14,17,19(28),20,22,24,26-tridecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline is a complex organic compound with a unique structure that includes multiple fused rings and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline typically involves multi-step reactions that include the formation of intermediate compounds. The process often starts with the preparation of the benzothieno and thieno derivatives, followed by their fusion with naphthoquinoline under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity 6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline .
Chemical Reactions Analysis
Types of Reactions
6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), acids (sulfuric acid), bases (sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can result in various substituted benzothieno and thieno derivatives .
Scientific Research Applications
6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6H-Benzo[4,5]thieno[2,3-b]indole: Another compound with a similar fused ring structure, used in organic electronics.
2-Thioxopyrimidine: Known for its biological activities and used in medicinal chemistry.
Uniqueness
6-Chloro1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline is unique due to its specific arrangement of fused rings and the presence of a chlorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C25H12ClNS2 |
|---|---|
Molecular Weight |
426 g/mol |
IUPAC Name |
14-chloro-4,12-dithia-15-azaheptacyclo[14.12.0.02,13.03,11.05,10.019,28.022,27]octacosa-1(16),2(13),3(11),5,7,9,14,17,19(28),20,22,24,26-tridecaene |
InChI |
InChI=1S/C25H12ClNS2/c26-25-24-21(23-22(29-24)16-7-3-4-8-18(16)28-23)20-17(27-25)12-11-14-10-9-13-5-1-2-6-15(13)19(14)20/h1-12H |
InChI Key |
QXVSEMMXLXJNCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C5C6=C(C7=CC=CC=C7S6)SC5=C(N=C4C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)N=C(C5=C4C6=C(S5)C7=CC=CC=C7S6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)propanoic acid](/img/structure/B327241.png)

![4-[3-Bromo-4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B327247.png)
![N-(5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B327248.png)
![5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B327252.png)
![N-(5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B327256.png)
![4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-5-bromo-2-ethoxyphenyl acetate](/img/structure/B327257.png)
![5-{3-[(2,4-Dichlorobenzyl)oxy]benzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B327258.png)
![4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-5-bromo-2-methoxyphenyl acetate](/img/structure/B327259.png)
![N-(5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B327260.png)

![5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE](/img/structure/B327263.png)
![1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B327267.png)
![2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole](/img/structure/B327268.png)
